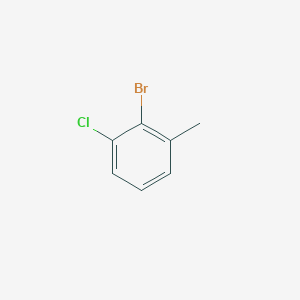

2-Bromo-3-chlorotoluene

描述

Significance of Polysubstituted Toluene (B28343) Derivatives in Organic Synthesis and Medicinal Chemistry

Polysubstituted toluene derivatives, which are toluene molecules with multiple substituents on the aromatic ring, represent a crucial subclass of halogenated aromatic compounds. The methyl group of toluene, combined with various halogen and other functional group substitutions, provides a rich scaffold for creating complex molecular architectures. libretexts.org The interplay between the activating methyl group and the deactivating but ortho-, para-directing halogen atoms allows for controlled and selective introduction of additional functional groups. libretexts.orgpressbooks.pubopenstax.org

In organic synthesis, these derivatives serve as versatile intermediates for constructing a wide range of more complex molecules. libretexts.orgpressbooks.pubopenstax.org Their utility is particularly pronounced in the synthesis of agrochemicals, dyes, and polymers. smolecule.comontosight.aiinnospk.com In medicinal chemistry, the strategic placement of substituents on the toluene ring can significantly influence a molecule's biological activity, metabolic pathways, and pharmacokinetic properties. This makes polysubstituted toluenes valuable precursors in the development of new pharmaceutical agents. acs.org

Research Landscape and Specific Focus on 2-Bromo-3-chlorotoluene

The research landscape for polysubstituted toluenes is dynamic, with ongoing efforts to develop novel synthetic methodologies and explore new applications. A specific compound of interest within this class is this compound. This molecule, with its distinct substitution pattern of a bromine atom at the 2-position and a chlorine atom at the 3-position relative to the methyl group, presents a unique set of electronic and steric properties that make it a valuable tool in synthetic chemistry.

This compound serves as a key building block for creating more intricate chemical structures. Its reactivity allows for selective chemical modifications at different positions on the aromatic ring, enabling the synthesis of a variety of complex organic molecules. The presence of both bromine and chlorine atoms offers differential reactivity, which can be exploited in sequential reactions. This compound is primarily used for research and development purposes, particularly in the synthesis of novel organic compounds that may have applications in pharmaceuticals and other specialty chemicals. innospk.comhsppharma.com

Chemical and Physical Properties of this compound

This compound is a solid at room temperature and typically appears as a pale yellow clear liquid upon melting. hsppharma.com It is identified by the CAS number 69190-56-3. hsppharma.comchemicalbook.comnih.gov The molecular formula of this compound is C₇H₆BrCl, and it has a molecular weight of approximately 205.48 g/mol . nih.govsynquestlabs.comscbt.com

Below is a table summarizing the key physical and chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₇H₆BrCl | nih.govsynquestlabs.comscbt.com |

| Molecular Weight | 205.48 g/mol | nih.govsynquestlabs.comscbt.com |

| CAS Number | 69190-56-3 | hsppharma.comchemicalbook.comnih.gov |

| Appearance | Solid, Pale yellow clear liquid upon melting | hsppharma.com |

| Boiling Point | 229.1±20.0 °C at 760 mmHg | hsppharma.com |

| Density | 1.57 g/cm³ | hsppharma.com |

| Flash Point | 104.5 °C | hsppharma.com |

| Refractive Index | 1.566 | hsppharma.com |

| Vapor Pressure | 0.1±0.4 mmHg at 25 °C | hsppharma.com |

Synthesis of this compound

The synthesis of polysubstituted benzenes like this compound requires careful strategic planning to ensure the correct placement of substituents on the aromatic ring. libretexts.orgpressbooks.pubopenstax.org The order of introduction of the bromine, chlorine, and methyl groups is critical due to their directing effects in electrophilic aromatic substitution reactions. libretexts.orgpressbooks.pubopenstax.org

A common synthetic approach involves the halogenation of a pre-existing toluene derivative. For instance, the synthesis could start with 3-chlorotoluene (B144806). The methyl group in 3-chlorotoluene is an activating group and directs incoming electrophiles to the ortho and para positions. The chlorine atom is a deactivating group but also an ortho-, para-director. In this case, bromination of 3-chlorotoluene would likely lead to a mixture of isomers, including the desired this compound.

Another potential route could involve the diazotization of an appropriately substituted aniline (B41778) (aminotoluene), followed by a Sandmeyer reaction to introduce one of the halogen atoms. For example, starting from an amino-chlorotoluene or amino-bromotoluene derivative, the amino group can be converted to a diazonium salt, which can then be displaced by a halide. chemicalbook.com The synthesis of the precursor toluidine itself would involve nitration and reduction steps on a substituted toluene.

The synthesis of related compounds, such as 3-chlorotoluene, can be achieved from m-toluidine (B57737) through diazotization and subsequent reaction with cuprous chloride. chemicalbook.com Similarly, the synthesis of other bromo-chloro-toluene isomers often involves the halogenation of a suitable chlorotoluene or bromotoluene precursor. ontosight.ai The specific conditions for the synthesis of this compound, such as the choice of catalyst and reaction temperature, are crucial for optimizing the yield of the desired product and minimizing the formation of unwanted isomers.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-chloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSIBTDRKLGGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370791 | |

| Record name | 2-Bromo-3-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69190-56-3 | |

| Record name | 2-Bromo-3-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 3 Chlorotoluene

Strategic Approaches to Regioselective Synthesis

Achieving the desired substitution pattern in polysubstituted aromatic rings requires careful consideration of the directing effects of existing substituents and the choice of synthetic route. For 2-bromo-3-chlorotoluene, the challenge lies in introducing a bromine and a chlorine atom at specific positions relative to a methyl group.

Electrophilic Aromatic Substitution (EAS) Pathways for Aryl Halide Construction

Electrophilic aromatic substitution (EAS) is a fundamental process for the functionalization of aromatic rings. msu.edumsu.edu The outcome of these reactions on substituted benzenes is governed by the electronic properties of the substituents already present on the ring. libretexts.org Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. libretexts.org

In the context of synthesizing this compound, the interplay between the directing effects of the methyl group (ortho, para-directing and activating) and the halogen substituents (ortho, para-directing and deactivating) is critical. libretexts.orgreddit.com The synthesis often involves the halogenation of a monosubstituted toluene (B28343) derivative. The regioselectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. msu.eduresearchgate.net For instance, the use of Lewis acids like iron(III) bromide (FeBr₃) is common in bromination reactions to generate the electrophilic bromonium ion (Br⁺).

| Reactant | Reagents | Product(s) | Notes |

| Benzene (B151609) | Cl₂, FeCl₃ | Chlorobenzene | Electrophilic Aromatic Halogenation msu.edu |

| Benzene | HNO₃, H₂SO₄ | Nitrobenzene | Electrophilic Aromatic Nitration msu.edumasterorganicchemistry.com |

| Toluene | Br₂, FeBr₃ | o-Bromotoluene, p-Bromotoluene | Methyl group is ortho, para-directing |

| Nitrobenzene | Br₂, FeBr₃, heat | m-Bromonitrobenzene | Nitro group is meta-directing msu.edu |

| Anisole | Br₂ | p-Bromoanisole, o-Bromoanisole | Methoxy group is strongly activating and ortho, para-directing libretexts.org |

Directed Ortho Metalation (DOM) as a Regiocontrol Strategy in Halogenated Arene Synthesis

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. organic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting ortho-lithiated species can then react with a variety of electrophiles to introduce a substituent at a specific position. organic-chemistry.orgbaranlab.org

DMGs are functional groups that can coordinate to the lithium atom of the organolithium base, thereby directing the deprotonation to the adjacent ortho position. baranlab.org Common DMGs include amides, carbamates, and ethers. organic-chemistry.org While halogens themselves are considered weak DMGs, their electronic and steric influence, in combination with other directing groups, can be exploited for regiocontrolled synthesis. organic-chemistry.org This strategy allows for the introduction of substituents in a highly controlled manner, overcoming the limitations of classical electrophilic aromatic substitution.

Halogenation of Precursor Toluene Isomers

A common and practical approach to synthesizing this compound involves the sequential halogenation of a suitable toluene isomer. This can be achieved by either brominating a chlorotoluene derivative or chlorinating a bromotoluene derivative.

The bromination of chlorotoluene isomers is a viable route to dihalogenated toluenes. For example, the bromination of 3-chlorotoluene (B144806) can lead to the formation of this compound, among other isomers. The directing effects of both the methyl group (ortho, para-directing) and the chlorine atom (ortho, para-directing but deactivating) will influence the product distribution. rsc.org Research has shown that the bromination of o-chlorotoluene mainly yields the 2,5- and 2,4-isomers. rsc.org Similarly, the bromination of m-chlorotoluene has been studied, though the separation of the desired isomer from the product mixture can be challenging. rsc.org

A study on the photochemical bromination of 3-chlorotoluene using a H₂O₂–HBr system demonstrated the formation of monobrominated products, highlighting an alternative to traditional Lewis acid catalysis. lookchem.com

| Starting Material | Brominating Agent | Catalyst/Conditions | Major Products |

| o-Chlorotoluene | Br₂ | Al-Hg couple | 2,5-dibromotoluene, 2,4-dibromotoluene (B1294801) rsc.org |

| m-Chlorotoluene | Br₂ | Al-Hg couple | Mixture of isomers rsc.org |

| 3-Chlorotoluene | H₂O₂–HBr | Incandescent lamp | Monobrominated products lookchem.com |

Alternatively, the chlorination of bromotoluene isomers can be employed. The chlorination of 2-bromotoluene (B146081) is a potential pathway to this compound. In this case, the bromine atom and the methyl group will direct the incoming chlorine atom. The chlorination of o-bromotoluene has been reported to yield the 2,4- and 2,6-isomers as the main products. rsc.org A patent describes the chlorination of 2-bromotoluene in chlorosulfonic acid or concentrated sulfuric acid to produce 3,6-dichloro-2-bromotoluene, which is then used in the synthesis of the herbicide dicamba. google.com

| Starting Material | Chlorinating Agent | Catalyst/Conditions | Major Products |

| o-Bromotoluene | Cl₂ | Al-Hg couple | 2,4-dichloro-bromotoluene, 2,6-dichloro-bromotoluene rsc.org |

| m-Bromotoluene | Cl₂ | Al-Hg couple | 2,5-dichloro-bromotoluene, 3,4-dichloro-bromotoluene rsc.org |

| p-Bromotoluene | Cl₂ | Al-Hg couple | 2,4-dichloro-bromotoluene, 3,4-dichloro-bromotoluene rsc.org |

Bromination of Chlorotoluene Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions in Aryl-Aryl and Aryl-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grrsc.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have revolutionized the way complex molecules are constructed. eie.grmdpi.com

For a molecule like this compound, which contains two different halogen atoms, the differential reactivity of the C-Br and C-Cl bonds can be exploited in selective cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings, allowing for selective functionalization at the bromine-bearing position. mdpi.com This selective reactivity enables the use of this compound as a versatile building block, where the bromine can be substituted via a cross-coupling reaction, leaving the chlorine atom intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the synthesis of highly substituted aromatic compounds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling in related systems)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly effective. In systems analogous to this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in such palladium-catalyzed processes. nih.govrsc.org

Research on dihalogenated hydrocarbons has shown that selective coupling at the C-Br bond can be achieved with high efficiency using a palladium acetate (B1210297) [Pd(OAc)₂] and tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) [PCy₃·HBF₄] catalytic system. nih.gov This selectivity allows for the stepwise introduction of different aryl groups. For instance, the reaction of a bromo-chloro-aromatic compound with an arylboronic acid would primarily yield a chloro-biaryl product. nih.govbeilstein-journals.org Subsequent coupling at the less reactive C-Cl bond can then be performed under more stringent conditions or with a different catalyst system. rsc.org

The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the yield and selectivity of the Suzuki-Miyaura coupling. researchgate.netacs.orgbeilstein-journals.orgwhiterose.ac.uk For example, using Pd(PPh₃)₄ with sodium carbonate in toluene is a common set of conditions for coupling aryl bromides. beilstein-journals.org Steric hindrance near the halogen atom can affect the reaction rate, with ortho-substituted substrates sometimes reacting more slowly than their para-substituted counterparts. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table is illustrative and based on related systems, not specifically this compound.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Substrate | Yield (%) | Reference |

| Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/Water | 80 | o-Chloromethyl bromobenzene | 99 | nih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 80 | 4-Bromo-6H-1,2-oxazine | 82 | beilstein-journals.org |

| TbPo-Pd(II) | K₂CO₃ | Dioxane/H₂O | 80 | 2-Bromotoluene | 91.5 | researchgate.net |

| Pd(dba)₂ / XPhos | NaOt-Bu | Toluene | Reflux | 4-Chlorotoluene | 94 | tcichemicals.com |

Buchwald-Hartwig Amination in Related Aryl Halide Systems

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, forming aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org Similar to Suzuki coupling, the higher reactivity of the C-Br bond compared to the C-Cl bond in substrates like this compound allows for selective amination.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with challenging substrates such as sterically hindered aryl halides. Ligands like XPhos and DavePhos, in combination with a palladium source such as Pd(dba)₂ or a Pd(I) dimer precatalyst, have proven effective. tcichemicals.comrsc.org The base used, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide, also plays a key role. tcichemicals.comorganic-chemistry.org

Studies on various aryl bromides have shown that these reactions can proceed with high yields. For example, the amination of 2-bromotoluene with piperidine (B6355638) using Pd(dba)₂ and (±)-BINAP as the ligand in either toluene or 2,2,5,5-tetramethyloxolane (TMO) as the solvent afforded the product in 88% and 82% yield, respectively. whiterose.ac.uk This demonstrates the versatility and efficiency of the Buchwald-Hartwig amination for a range of aryl halides.

Grignard Reagent Chemistry for Selective Functionalization

Grignard reagents, or organomagnesium halides (R-MgX), are highly reactive compounds used to form new carbon-carbon bonds. byjus.com They are strong nucleophiles and strong bases, reacting with a wide variety of electrophiles, including carbonyl compounds. wisc.edumnstate.edu

Formation of Organomagnesium Intermediates from this compound

The formation of a Grignard reagent from this compound involves the reaction of the aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk Due to the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, the magnesium will selectively insert at the C-Br bond. This chemoselectivity yields 2-chloro-3-methylphenylmagnesium bromide as the primary organometallic intermediate. google.comgoogle.com The reaction must be conducted under strictly anhydrous conditions as Grignard reagents react readily with water. mnstate.educhemguide.co.uk

Subsequent Reactions for Aldehyde Synthesis

The resulting Grignard reagent can be used to synthesize aldehydes through reaction with a formylating agent. A common method involves the reaction of the Grignard reagent with N,N-dimethylformamide (DMF). google.com The reaction proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon of DMF, followed by acidic workup to hydrolyze the intermediate and yield the aldehyde. mdma.ch This two-step process allows for the selective conversion of the bromo-substituent of this compound into a formyl group, producing 2-chloro-3-methylbenzaldehyde. google.comgoogle.com

Table 2: Aldehyde Synthesis via Grignard Reagents This table presents generalized conditions based on literature for similar transformations.

| Grignard Substrate | Formylating Agent | Solvent | Reaction Temperature (°C) | Product | Yield (%) | Reference |

| This compound | N,N-Dimethylformamide | Tetrahydrofuran | -5 to 35 | 2-Chloro-3-methylbenzaldehyde | 51.2 - 64.9 | google.com |

| Hexylmagnesium bromide | Formic Acid | Tetrahydrofuran | Room Temp | Heptanal | 72 | mdma.ch |

| Phenylmagnesium bromide | Formic Acid | Tetrahydrofuran | Room Temp | Benzaldehyde | 81 | mdma.ch |

Classic and Modern Diazotization Reactions in Synthesis

Diazotization reactions, which involve the conversion of a primary aromatic amine to a diazonium salt, are a cornerstone of synthetic aromatic chemistry. These intermediates are highly versatile and can be converted to a wide range of functional groups.

Sandmeyer Reaction for Halogen Introduction

The Sandmeyer reaction is a classic method for synthesizing aryl halides from aryl diazonium salts using a copper(I) salt as a catalyst. wikipedia.orgbyjus.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org To synthesize this compound, the starting material would be 2-amino-6-chlorotoluene. nih.gov

The synthesis involves two main steps:

Diazotization: The 2-amino-6-chlorotoluene is treated with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or hydrobromic acid, at low temperatures (0-10 °C). prepchem.commnstate.educhemicalbook.comgoogle.com This converts the amino group into a diazonium salt.

Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). chemicalbook.com The diazonium group is replaced by a bromine atom, with the evolution of nitrogen gas, to yield this compound. wikipedia.orgprepchem.com

The yield and purity of the product are influenced by careful control of the reaction temperature and the purity of the starting materials. mnstate.educhemicalbook.com

Optimization of Reaction Conditions and Catalyst Systems

Detailed research findings indicate that parameters such as the choice of catalyst, solvent, temperature, and reaction time are critical variables that must be controlled. For instance, in the electrophilic chlorination of 2-bromotoluene, the goal is to direct the incoming chloro group to the 3-position, a process influenced by the electronic effects of the existing bromo and methyl groups and governed by the catalyst system employed.

Catalyst System Optimization in Electrophilic Chlorination

The direct chlorination of 2-bromotoluene is a primary route for synthesizing this compound. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the catalyst used. Lewis acids are common catalysts for this transformation, with their activity and selectivity being key areas of optimization.

Research has explored various Lewis acid catalysts to enhance the yield of the 3-chloro isomer over other potential isomers. The effectiveness of the catalyst is often related to its ability to polarize the chlorine molecule, creating a potent electrophile, and to operate under conditions that favor the thermodynamically or kinetically preferred product. Studies have shown that controlling the reaction temperature is vital; lower temperatures often increase selectivity but may decrease the reaction rate, requiring a balance to be struck for optimal results.

Below is a data table summarizing research findings on the effect of different catalyst systems and conditions on the chlorination of 2-bromotoluene.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Observations |

| Iron (III) Chloride (FeCl₃) | Dichloromethane | 0 - 25 | 2 - 4 | Moderate to good yield, formation of multiple isomers often observed. |

| Aluminum Chloride (AlCl₃) | Carbon Disulfide | -10 - 0 | 3 - 5 | High reactivity, can lead to over-chlorination and isomerization if not carefully controlled. |

| Zeolite H-Beta | None (neat) | 50 - 80 | 6 - 10 | Offers shape-selectivity, potentially increasing the ratio of the desired 3-chloro isomer. |

| Iodine | Acetic Acid | 25 - 40 | 4 - 8 | Milder catalyst, often resulting in higher selectivity but requiring longer reaction times. |

This table is a representative summary based on established principles of electrophilic halogenation. Actual yields can vary based on precise stoichiometry and substrate purity.

Optimization of the Sandmeyer Reaction

An alternative and highly versatile method for introducing a bromo group is the Sandmeyer reaction. This process involves the diazotization of an appropriate aniline (B41778), in this case, 3-chloro-2-methylaniline, followed by a copper-catalyzed substitution with a bromide source. The optimization of this reaction has been extensively studied, particularly concerning the copper catalyst system.

Modern catalytic systems often employ a combination of copper(I) and copper(II) salts, along with specific ligands, to improve the reaction's efficiency and yield under milder conditions. thieme-connect.de The use of phase-transfer catalysts (PTCs) like crown ethers can also be beneficial, especially when dealing with sparingly soluble diazonium salts. thieme-connect.de Research has demonstrated that the choice of ligand can significantly influence the outcome, with bidentate nitrogen ligands like 1,10-phenanthroline (B135089) showing marked improvements in yield. thieme-connect.de

The following table presents data from studies on the optimization of catalytic Sandmeyer bromination, illustrating the impact of different catalyst components on product yield.

| Copper Salt(s) | Ligand | Phase-Transfer Catalyst (PTC) | Yield (%) |

| CuBr | None | None | 65 |

| CuBr + CuBr₂ | None | Dibenzo-18-crown-6 | 65 |

| CuBr + CuBr₂ | 1,10-phenanthroline | None | 92 |

| CuBr + CuBr₂ | 1,10-phenanthroline | Dibenzo-18-crown-6 | 97 |

Data adapted from catalytic Sandmeyer reaction optimization studies. thieme-connect.de The yields represent the conversion of an arenediazonium salt to the corresponding aryl bromide under the specified catalytic conditions.

These findings underscore the importance of a multi-parameter approach to optimization. By fine-tuning both the catalyst system (metal salts, ligands, PTCs) and the physical reaction conditions (temperature, solvent, time), synthetic routes to this compound can be made significantly more selective and high-yielding. thieme-connect.de

Mechanistic Investigations of 2 Bromo 3 Chlorotoluene Reactivity

Elucidation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. For 2-Bromo-3-chlorotoluene, the existing substituents—a bromine atom, a chlorine atom, and a methyl group—profoundly influence the course of these reactions.

The regioselectivity of electrophilic attack on the this compound ring is governed by the cumulative directing effects of the three substituents.

Methyl Group (-CH₃): As an electron-donating group, the methyl group is an activating substituent. savemyexams.com It enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack. wikipedia.org This activation is primarily due to a positive inductive effect (+I) and hyperconjugation. The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. savemyexams.comlibretexts.org In this compound, the positions ortho to the methyl group are C4 and C6, and the para position is C5.

Halogen Substituents (-Br and -Cl): Halogens are a unique class of substituents in EAS. They are deactivating groups due to their strong negative inductive effect (-I), which withdraws electron density from the ring and makes it less reactive than benzene (B151609). byjus.com However, they are also ortho, para-directors. libretexts.orgbyjus.com This is because the lone pairs of electrons on the halogen atoms can be donated to the ring through a positive resonance effect (+M), which stabilizes the carbocation intermediate (arenium ion) formed during ortho and para attack. libretexts.orguomustansiriyah.edu.iq This resonance stabilization is not possible for meta attack. libretexts.org

In this compound, the directing effects of the individual substituents must be considered in concert. The methyl group strongly activates the positions ortho and para to it (positions 4, 5, and 6). The chlorine atom at C3 directs incoming electrophiles to its ortho (C2 and C4) and para (C6) positions. The bromine atom at C2 directs to its ortho (C1 and C3) and para (C5) positions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -CH₃ | +I (donating) | Hyperconjugation | Activating | Ortho, Para |

| -Cl | -I (withdrawing) | +M (donating) | Deactivating | Ortho, Para |

| -Br | -I (withdrawing) | +M (donating) | Deactivating | Ortho, Para |

Interactive Data Table: Summary of Substituent Effects

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the reaction mechanisms of electrophilic aromatic substitution. rsc.org These studies can provide detailed information about the energies of intermediates and transition states, which helps in predicting the most favorable reaction pathways.

For a molecule like this compound, computational models can be used to:

Calculate the electron density at each carbon atom of the aromatic ring, which can indicate the most likely sites for electrophilic attack.

Model the structure and stability of the possible arenium ion intermediates for ortho, meta, and para attack relative to each substituent. The stability of these intermediates is a key factor in determining the product distribution. libretexts.org

Determine the activation energies for the different reaction pathways. The pathway with the lowest activation energy will be the kinetically favored one. hu.edu.jo

The transition state in EAS is the highest energy point on the reaction coordinate leading to the formation of the arenium ion. imperial.ac.uk Computational studies can elucidate the geometry of these transition states, showing the partial formation of the new bond between the electrophile and the aromatic ring. For substituted benzenes, the energy of the transition state is influenced by the electronic effects of the substituents. Electron-donating groups stabilize the developing positive charge in the transition state, lowering its energy and increasing the reaction rate. Conversely, electron-withdrawing groups destabilize the transition state, increasing its energy and slowing the reaction.

Directing Effects and Reactivity of Halogen and Methyl Substituents

Unimolecular Dissociation of Radical Cations

The study of halotoluene radical cations provides significant insight into the complex unimolecular dissociation pathways that this compound would likely follow. Research on bromotoluene isomers reveals that their radical cations undergo dissociation to form C₇H₇⁺ ions, which can exist as either the benzylium (B8442923) or the more stable tropylium (B1234903) ion. acs.orgnih.govacs.org These reactions are characterized by the coupling of different isomeric forms and proceed through intricate potential energy surfaces involving multiple barriers. acs.orgacs.org

The dissociation process is not a simple bond cleavage but involves a series of isomerization steps before the loss of the halogen atom. acs.org Ab initio calculations and density functional theory (DFT) have been employed to map the potential energy surfaces for these reactions, revealing that the isomers can interconvert through various migration pathways. nih.govresearchgate.net

Isomerization and Hydrogen/Methylene (B1212753) Migrations

The unimolecular dissociation of bromotoluene radical cations is initiated by a series of migrations involving both hydrogen atoms and the methylene group. acs.orgnih.gov The process begins with a acs.orgalfredstate.edu α-H migration from the methyl group to the adjacent ring carbon. acs.org This initial step leads to a less stable intermediate, but it opens up pathways for further rearrangements. acs.org

Following the initial hydrogen migration, the reaction can proceed via two competing routes:

Pathway to Benzylium Ion: A series of acs.orgalfredstate.edu H-atom migrations around the ring leads to an intermediate that can then lose a bromine atom to form the benzylium ion (Bz⁺). acs.org

Pathway to Tropylium Ion: This route involves a CH₂ bridging step, which initiates a ring expansion. Subsequent hydrogen migrations within this seven-membered ring structure precede the bromine loss, ultimately yielding the tropylium ion (Tr⁺). acs.org

Kinetics and Thermodynamics of Dissociation Pathways

Studies on bromotoluene isomers show that as the internal energy of the radical cation increases, the reaction rates of the different isomers tend to converge and become parallel. nih.govacs.org The product branching ratio between benzylium and tropylium ions is also dependent on the energy of the system. nih.gov

| Parameter | Value (for m-bromotoluene isomer) | Significance |

|---|---|---|

| Activation Energy (Ea) | 44 kcal mol⁻¹ | Energy barrier for the rate-determining H-migration steps. acs.org |

| Activation Entropy (ΔS‡) | -2.9 eu | Reflects the ordering of the transition state structure. acs.org |

Mechanistic Aspects of Grignard Reagent Formation and Subsequent Transformations

The formation of a Grignard reagent from this compound involves the reaction of the aryl halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wisc.edu The mechanism of this reaction is understood to occur on the surface of the magnesium metal. alfredstate.edu

Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, the magnesium atom will preferentially insert itself at the C-Br bond. This selectivity yields 3-chloro-2-methylphenylmagnesium bromide as the primary Grignard reagent.

The formation process is believed to involve radical intermediates. alfredstate.edu The initial step is a single electron transfer (SET) from the magnesium surface to the organic halide, forming a radical anion. This radical anion then fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide ion. These species are thought to be "surface-adherent," meaning they remain close to the magnesium surface where further reactions occur. alfredstate.edu The aryl radical can then react with a monovalent magnesium species (MgX) on the surface to form the final Grignard reagent (R-MgX). alfredstate.edu

Once formed, the 3-chloro-2-methylphenylmagnesium bromide is a potent nucleophile and a strong base. wisc.eduyoutube.com The carbon atom bonded to magnesium is highly polarized and behaves as a carbanion. youtube.com This allows it to react with a wide variety of electrophiles to form new carbon-carbon bonds. Common transformations include:

Advanced Spectroscopic and Computational Characterization for Research Purposes

Vibrational Spectroscopic Analysis for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular structure of 2-Bromo-3-chlorotoluene. By measuring the vibrational frequencies of the molecule's constituent bonds, researchers can obtain a unique spectral fingerprint and gain insight into its structural and dynamic characteristics.

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. For substituted toluenes like this compound, these spectra are characterized by several key regions. The C-H stretching vibrations of the aromatic ring and the methyl group are typically observed in the 3100-2800 cm⁻¹ region. researchgate.netresearchgate.net In-plane and out-of-plane C-H bending vibrations appear in the 1300-1000 cm⁻¹ and 1000-750 cm⁻¹ ranges, respectively. researchgate.net

The presence of halogen substituents is also clearly identifiable. The C-Cl stretching absorption bands are generally found in the 850-550 cm⁻¹ range, while the C-Br stretching vibration occurs at a lower frequency due to the heavier mass of the bromine atom. researchgate.netresearchgate.net Experimental studies on the isomer 2-bromo-4-chlorotoluene (B1197611) have recorded FT-IR spectra in the 4000–400 cm⁻¹ range and FT-Raman spectra between 3500–50 cm⁻¹, allowing for a comprehensive vibrational analysis. researchgate.net This combined experimental approach provides a robust dataset for the structural confirmation of the target molecule. nih.gov

Table 1: Typical Vibrational Frequency Ranges for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Source |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | researchgate.net |

| Methyl (CH₃) Stretch | 2980 - 2870 | researchgate.net |

| Ring C-C Stretch | 1641 - 1482 | researchgate.net |

| C-H In-plane Bend | 1300 - 1000 | researchgate.net |

| C-H Out-of-plane Bend | 1000 - 750 | researchgate.net |

| C-Cl Stretch | 850 - 550 | researchgate.net |

Note: The table presents typical frequency ranges based on data from related substituted toluenes. Actual values for this compound require specific experimental measurement.

To accurately assign the observed experimental bands in FT-IR and Raman spectra to specific molecular vibrations, researchers employ normal coordinate force field calculations. nih.gov These calculations are typically performed using computational chemistry methods such as Density Functional Theory (DFT), with hybrid functionals like B3LYP and various basis sets (e.g., 6-311++G(d,p)). researchgate.netnih.gov

The process involves optimizing the molecular geometry of this compound in silico and then calculating its harmonic vibrational frequencies. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. researchgate.net The potential energy distribution (PED) is then analyzed to determine the contribution of each internal coordinate (like bond stretching or angle bending) to a particular vibrational mode, enabling an unambiguous assignment of the spectral bands. nih.gov This combined experimental and theoretical approach has been successfully applied to analyze the vibrational spectra of closely related molecules like 2-chlorotoluene (B165313) and 2-bromotoluene (B146081), demonstrating its reliability. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide precise information about the number and connectivity of hydrogen and carbon atoms, respectively. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants are used to confirm the substitution pattern on the aromatic ring. For instance, ¹H-NMR data for related chloromethylcatechols, which are potential metabolites, show distinct chemical shifts and coupling constants that allow for clear signal assignments. researchgate.net In reaction monitoring, NMR can be used to track the disappearance of reactants and the appearance of products in real-time without the need for sample separation. rsc.org

Deuterium (B1214612) (²H) labeling is a sophisticated technique used in conjunction with NMR spectroscopy to trace the fate of specific hydrogen atoms during a chemical reaction and to elucidate complex reaction mechanisms. nih.govnih.gov In the context of this compound, a hydrogen atom at a specific position on the aromatic ring or the methyl group could be replaced with a deuterium atom.

Because deuterium has different nuclear magnetic properties than hydrogen (protium, ¹H), its presence significantly alters the NMR spectrum. A deuterated position will not produce a signal in the ¹H NMR spectrum, and it will affect the splitting patterns of adjacent protons. This allows researchers to track which specific C-H bonds are broken or formed during a reaction. For example, studies have utilized deuterium labeling to investigate the reversibility of C-H bond activation pathways in related molecules. escholarship.org By synthesizing a deuterated version of this compound and analyzing the products of a reaction by NMR, one can determine with high certainty the mechanism of transformations involving this compound.

Mass Spectrometry (MS) for Product Identification and Degradation Profiling

Mass Spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like Gas Chromatography (GC-MS), it is highly effective for identifying and quantifying compounds like this compound in complex mixtures, such as reaction outputs or environmental samples.

For this compound (C₇H₆BrCl), the mass spectrum will show a molecular ion peak corresponding to its molecular weight. A key feature is the distinctive isotopic pattern caused by the natural abundance of bromine (⁷⁹Br ≈ 50.9%, ⁸¹Br ≈ 49.1%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This results in a characteristic cluster of peaks for the molecular ion (and its fragments), which serves as a definitive indicator for the presence of one bromine and one chlorine atom in the molecule. For example, GC-MS data for the isomer 2-bromo-4-chlorotoluene shows prominent peaks at m/z 204 and 206. nih.gov The fragmentation pattern observed in the mass spectrum provides further structural information, helping to distinguish it from other isomers and to identify potential degradation products.

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IM-MS), offers an additional dimension of separation based on the size, shape, and charge of an ion. The key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the ion's effective area as it travels through a buffer gas. nih.gov

While isomers like this compound, 2-Bromo-4-chlorotoluene, and 3-Bromo-2-chlorotoluene all have the same molecular formula and mass, they possess distinct three-dimensional structures. These structural differences result in unique CCS values. mdpi.com Therefore, IM-MS can separate and distinguish these isomers even when they might co-elute in a chromatographic separation. Although specific predicted CCS values for this compound are not widely published, curated CCS libraries for various classes of small molecules are being developed. nih.gov The technique has proven powerful for resolving isomeric natural products and metabolites, and the same principles apply to the differentiation of synthetic isomers like halogenated toluenes. mdpi.com The ability to obtain a CCS value provides a highly specific molecular descriptor that enhances confidence in compound identification in complex analytical workflows. arxiv.org

Quantum Chemical Computations for Theoretical Insights

Quantum chemical computations serve as powerful tools for understanding the fundamental characteristics of this compound at the molecular level. These methods allow for the prediction of geometries, vibrational frequencies, and electronic properties, offering a detailed view of its behavior.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization and Vibrational Frequency Prediction

Density Functional Theory (DFT) and Hartree-Fock (HF) are two prominent computational methods used to investigate the properties of molecules like this compound. bragitoff.com Both approaches are used for geometry optimization, which involves finding the most stable arrangement of atoms in the molecule, and for predicting vibrational frequencies that correspond to infrared and Raman spectra. researchgate.netresearchgate.net

DFT methods, such as B3LYP, are often favored for their balance of accuracy and computational cost, particularly for systems with significant electron correlation. bragitoff.comnih.gov The B3LYP functional combined with basis sets like 6-311++G(d,p) has shown to provide results that are in good agreement with experimental data for similar halogenated toluenes. nih.govresearchgate.net For instance, in a study on chlorotoluenes, the scaled B3LYP/6-311++G(d,p) results demonstrated the best agreement with experimental vibrational spectra. nih.govresearchgate.net

The Hartree-Fock method, while generally less accurate than DFT due to its neglect of electron correlation beyond the Pauli exclusion principle, still provides valuable qualitative insights and serves as a baseline for more advanced calculations. bragitoff.com Calculations on related molecules have shown that both DFT and HF methods can predict molecular geometries and vibrational modes, with DFT often providing a better quantitative match to experimental values. researchgate.netnepjol.info

The predicted vibrational frequencies from these calculations are crucial for interpreting experimental FT-IR and FT-Raman spectra. For example, C-H stretching vibrations in aromatic compounds are typically observed in the 3000-3100 cm⁻¹ region, while C-Cl and C-Br stretching vibrations appear at lower frequencies. researchgate.netresearchgate.net Computational methods can help assign specific spectral bands to particular molecular motions. researchgate.net

Below is a representative table of how optimized geometrical parameters for a related molecule, 2-bromotoluene, might be presented based on computational studies.

| Parameter | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

| Bond Lengths (Å) | ||

| C1-C2 | 1.398 | 1.402 |

| C2-C3 | 1.391 | 1.396 |

| C1-Br | 1.879 | 1.901 |

| C7-H8 | 1.082 | 1.091 |

| Bond Angles (º) | ||

| C2-C1-C6 | 121.3 | 121.0 |

| C1-C2-C3 | 118.9 | 119.2 |

| C1-C2-Br | 121.5 | 121.2 |

| Dihedral Angles (º) | ||

| C6-C1-C2-C3 | 0.0 | 0.0 |

| Br-C2-C1-C7 | 180.0 | 180.0 |

| Note: This table is illustrative and based on data for 2-bromotoluene, as specific computational results for this compound were not available in the search results. It demonstrates the typical output of such calculations. |

Ab Initio Calculations of Potential Energy Surfaces

Ab initio calculations are instrumental in mapping the potential energy surface (PES) of a molecule. The PES describes the energy of a molecule as a function of its geometry and is fundamental for understanding chemical reactions and conformational changes. nobelprize.org For this compound, a PES scan, particularly of the methyl group rotation, can identify the most stable conformer and the energy barriers between different conformations. marquette.edursc.org

These calculations are performed by systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each point. nepjol.info For example, a relaxed PES scan can be performed using methods like MP2 (Møller-Plesset perturbation theory) to predict the internal rotation barrier of the methyl group. rsc.org The shape of the PES provides critical information on reaction pathways, transition states, and the kinetic stability of different isomers. marquette.edunih.gov In studies of related substituted toluenes, the PES has been used to determine that ortho isomers can be favored due to lower entrance channel barriers in certain reactions. marquette.edu

The study of potential energy surfaces is also crucial for understanding photodissociation mechanisms. By calculating the PES for various electronic states, researchers can clarify how the molecule behaves upon absorption of light, identifying the pathways that lead to bond cleavage. aip.org

Molecular Orbital Theory Applications in Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. utexas.edu The key orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.edu The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. utexas.edu

For this compound, the distribution and energies of these frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. ic.ac.uk The presence of electron-withdrawing halogen substituents and an electron-donating methyl group on the benzene (B151609) ring creates a complex electronic environment. rsc.org The inductive (-I) effect of the halogens pulls electron density from the ring, while the mesomeric (+M) effect can donate electron density. rsc.org The methyl group is electron-donating. rsc.org

MO calculations can quantify these effects and predict the outcome of reactions like electrophilic aromatic substitution. For instance, analysis of the HOMO would indicate the positions on the aromatic ring with the highest electron density, which are the most probable sites for an electrophile to attack. rsc.org The calculated HOMO and LUMO energies can show that charge transfer occurs within the molecule, which is a key aspect of its reactivity. researchgate.net

A typical representation of MO analysis includes:

HOMO Energy: Indicates the energy of the highest energy electrons.

LUMO Energy: Indicates the energy of the lowest energy state for an incoming electron.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which correlates with molecular stability and reactivity.

These computational analyses provide a robust, theoretical foundation for understanding the chemical nature of this compound, complementing and guiding experimental research.

Applications in Advanced Organic Synthesis and Materials Science

2-Bromo-3-chlorotoluene as a Versatile Intermediate in Complex Molecule Synthesis

This compound's utility as a versatile intermediate is rooted in the differential reactivity of its two halogen substituents. This structural feature enables chemists to perform selective reactions, such as cross-coupling reactions, to form new carbon-carbon and carbon-heteroatom bonds. This controlled reactivity is crucial for the stepwise assembly of complex molecular frameworks found in pharmaceuticals, agrochemicals, and specialty materials. innospk.com The presence of both bromine and chlorine allows for sequential, site-selective functionalization, a key strategy in modern organic synthesis.

Precursor for Pharmaceutical and Agrochemical Intermediates.chemimpex.com

The compound is a valuable precursor for a variety of intermediates used in the pharmaceutical and agrochemical industries. chemimpex.comfishersci.fi Its derivatives are integral to the synthesis of active ingredients in drugs and crop protection agents. chemimpex.comontosight.ai

A significant application of this compound is in the preparation of halogenated methylbenzaldehydes. google.com One documented method involves a Grignard reaction, where this compound is converted into the corresponding Grignard reagent. This reagent then reacts with an amide, such as N,N-dimethylformamide, to produce the desired aldehyde after acidic workup. google.comgoogle.com For instance, a process has been detailed where this compound is reacted with magnesium to form the Grignard reagent, which is then treated with N,N-dimethylformamide. google.com The reaction conditions, including temperature and solvents like tetrahydrofuran (B95107), are optimized to achieve satisfactory yields. google.comgoogle.com One specific example demonstrated a yield of 51.2% when the reaction was carried out in propyl ether at 35°C. google.com

Table 1: Synthesis of Halogenated Methylbenzaldehyde via Grignard Reaction

| Reactant | Reagent | Product | Yield | Reference |

| This compound | 1. Mg, 1,2-dibromoethane (B42909) (initiator) 2. N,N-dimethylformamide 3. Acid | 2-Chloro-3-methylbenzaldehyde | 51.2% | google.com |

This method highlights the utility of this compound in introducing a formyl group onto the aromatic ring, a common step in the synthesis of more complex molecules.

This compound is also a precursor in the synthesis of haloanthranilic acids. These compounds are important building blocks in medicinal chemistry. The synthesis typically involves the oxidation of the methyl group of a halogenated toluene (B28343) to a carboxylic acid, followed by other transformations to introduce the amino group. While direct synthesis from this compound is a plausible route, related syntheses often start from precursors like m-toluidine (B57737), which is diazotized and then subjected to substitution reactions to introduce the halogen atoms. chemicalbook.com

Synthesis of Halogenated Methylbenzaldehydes

Construction of Polysubstituted Benzene (B151609) Scaffolds

The synthesis of polysubstituted benzenes is a fundamental challenge in organic chemistry, and compounds like this compound are instrumental in this area. libretexts.orglibretexts.orgpressbooks.pub The ability to selectively functionalize the different positions on the benzene ring is crucial. libretexts.orglibretexts.org Retrosynthetic analysis is often employed to devise a synthetic route, considering the directing effects of the existing substituents. libretexts.orglibretexts.org For example, in synthesizing a polysubstituted benzene, one must consider the order of reactions to ensure the correct placement of incoming groups. The methyl group is an ortho-, para-director, while the halogen atoms are also ortho-, para-directing but deactivating. This interplay of directing effects can be strategically exploited to build complex substitution patterns. libretexts.orglibretexts.org

Development of Novel Catalytic Systems Utilizing Halogenated Arenes

Halogenated arenes, including this compound, are key substrates in the development and study of new catalytic systems, particularly for cross-coupling reactions. researchgate.net These reactions, often catalyzed by transition metals like palladium, are fundamental for forming carbon-carbon bonds. researchgate.netacs.org Research in this area focuses on creating more efficient and robust catalysts that can operate under milder conditions and with a broader range of substrates, including less reactive aryl chlorides. researchgate.net The development of dual catalytic systems, for instance using nickel and cobalt, has shown promise in controlling cross-electrophile coupling reactions between aryl halides and alkyl halides, expanding the toolkit for complex molecule synthesis. nih.gov

Derivatization for Specialty Chemical Production

The reactivity of this compound allows for its derivatization into a wide array of specialty chemicals. chemimpex.com These derivatives find use in various industrial applications, including the production of dyes and polymers. innospk.comlookchem.com The ability to introduce different functional groups through substitution reactions at the bromine and chlorine positions makes it a versatile starting material for creating compounds with specific desired properties for niche applications. ontosight.ai

Environmental Research and Degradation Studies of Halogenated Toluene Analogs

Biotransformation and Biodegradation Mechanisms

The microbial breakdown of halogenated toluenes is a critical area of study for developing effective bioremediation strategies. nih.govepa.gov

Microbial Degradation Pathways (e.g., Rhodococcus sp. OCT 10)

Certain microbial strains have demonstrated the ability to degrade halogenated toluenes. A notable example is Rhodococcus sp. OCT 10, a bacterium that can completely mineralize compounds like 2-chlorotoluene (B165313) and 2-bromotoluene (B146081). researchgate.netsigmaaldrich.com This strain utilizes these compounds as a source of carbon and energy. The degradation process is often initiated by enzymes that attack the aromatic ring, leading to its eventual breakdown. researchgate.netmdpi.com The genus Rhodococcus is well-regarded for its diverse metabolic capabilities, which include the degradation of a wide array of xenobiotic compounds, such as halogenated and nitro-substituted aromatic hydrocarbons. mdpi.comjmb.or.kr

The degradation capabilities of Rhodococcus sp. OCT 10 are not limited to single halogenated toluenes. Research has shown its ability to also mineralize o-xylene, benzyl (B1604629) alcohol, and benzoate. researchgate.netsigmaaldrich.com However, its efficacy can vary depending on the specific halogen present, as evidenced by the only partial mineralization of 2-fluorotoluene. researchgate.net

Identification of Biodegradation Intermediates (e.g., Chlorinated Catechols)

During the microbial degradation of halogenated toluenes, a series of intermediate compounds are formed. A key intermediate identified in the breakdown of 2-chlorotoluene by Rhodococcus sp. OCT 10 is 4-chloro-3-methylcatechol. researchgate.netchemicalbook.com The formation of chlorinated catechols is a common feature in the aerobic degradation pathways of many chloroaromatic compounds. epa.govwur.nl These catechols are then further processed by ring-cleavage enzymes. researchgate.net

The specific pathway for the degradation of 2-chlorotoluene by Rhodococcus sp. OCT 10 proceeds through a meta-cleavage pathway for the resulting catechol. researchgate.netchemicalbook.com This is in contrast to some other bacterial degradation pathways that may utilize an ortho-cleavage pathway. researchgate.net The identification of these intermediates is crucial for understanding the complete degradation pathway and for monitoring the effectiveness of bioremediation efforts.

Enzymatic Activities in Halogenated Aromatic Compound Metabolism

The breakdown of halogenated aromatic compounds is facilitated by a variety of enzymes. nih.govepa.gov The initial attack on the aromatic ring is often catalyzed by oxygenases, which introduce hydroxyl groups to the ring, making it less stable and more susceptible to cleavage. unesp.brrsc.org In the case of Rhodococcus sp. OCT 10 degrading 2-chlorotoluene, the process is initiated by a dioxygenase, leading to the formation of a substituted catechol. researchgate.net

Subsequent enzymatic steps involve ring-cleavage dioxygenases that break open the aromatic ring of the catechol intermediate. researchgate.net The enzymes involved in these pathways can have broad substrate specificities, allowing them to act on a range of halogenated and non-halogenated aromatic compounds. nih.gov For instance, some toluene (B28343) monooxygenases can oxidize a variety of substrates including benzene (B151609), toluene, and their chlorinated derivatives. researchgate.net

Advanced Oxidation Processes for Remediation of Halogenated Pollutants

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and soil. ttu.eeoapen.org These processes are particularly effective for the destruction of refractory organic compounds like halogenated hydrocarbons that are resistant to conventional treatment methods. kirj.eefrtr.gov

AOPs generate highly reactive hydroxyl radicals (•OH) in situ, which are powerful oxidizing agents that can non-selectively degrade a wide range of contaminants. ttu.eekirj.ee Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light, often in combination. ttu.eefrtr.gov For example, the H₂O₂/UV process has been successfully used to destroy chlorophenols and other chlorinated compounds. kirj.ee

The effectiveness of AOPs is dependent on several factors, including the concentration of the oxidant, the intensity of UV radiation, and the pH of the medium. ttu.ee These methods can lead to the complete mineralization of organic pollutants into carbon dioxide, water, and inorganic salts. frtr.gov AOPs can be used as a standalone treatment or as a pre-treatment step to enhance the biodegradability of contaminants before biological treatment. ttu.eemdpi.com

Assessment of Bioaccumulation Potential of Halogenated Aromatic Compounds in Biological Systems

Halogenated aromatic compounds are lipophilic, meaning they have a tendency to dissolve in fats, which can lead to their accumulation in the fatty tissues of organisms. bohrium.comiloencyclopaedia.org This process, known as bioaccumulation, can result in the concentration of these compounds increasing at higher trophic levels in the food chain. nih.govbohrium.com The persistence and bioaccumulative nature of these pollutants are of significant concern due to their potential toxic effects. nih.govresearchgate.net

Studies have shown that halogenated polycyclic aromatic hydrocarbons (HPAHs) can be more prone to bioaccumulation than their non-halogenated parent compounds. bohrium.com The octanol-water partition coefficient (Kow) is a key parameter used to predict the bioaccumulation potential of a chemical. acs.org Generally, compounds with a higher log Kow value have a greater tendency to bioaccumulate. acs.org Research on various insects has demonstrated that the bioaccumulation of persistent halogenated organic pollutants can be influenced by the organism's life stage and metabolism. acs.org

Analytical Methodologies for Detection and Quantification of Halogenated Aromatic Pollutants in Environmental Matrices

The accurate detection and quantification of halogenated aromatic pollutants in environmental samples such as soil, water, and air are essential for monitoring their distribution and assessing the risks they pose. bohrium.comnih.gov A variety of analytical techniques are employed for this purpose, with gas chromatography (GC) coupled with mass spectrometry (MS) being one of the most common and powerful methods. bohrium.comspringernature.comnih.gov

Sample preparation is a critical first step and typically involves extraction, purification, and concentration of the analytes from the environmental matrix. bohrium.comnih.gov Techniques such as liquid-liquid extraction, solid-phase extraction, and Soxhlet extraction are commonly used. bohrium.com

Future Research Directions and Emerging Methodologies

Design and Synthesis of New Derivatives with Enhanced Reactivity or Selectivity

The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the toluene (B28343) ring offers a platform for creating a diverse array of derivatives through selective functionalization. Future research will likely concentrate on designing and synthesizing novel derivatives by exploiting the differential reactivity of the C-Br and C-Cl bonds.

Cross-coupling reactions are a cornerstone for creating new carbon-carbon and carbon-heteroatom bonds. Palladium- and nickel-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, are particularly powerful. google.comacs.org Research efforts are directed towards developing catalytic systems that can selectively activate one halogen over the other. For instance, in palladium-catalyzed couplings, the C-Br bond typically reacts in preference to the C-Cl bond, allowing for sequential functionalization. researchgate.net Future work could explore catalysts that invert this selectivity or allow for tunable reactivity based on reaction conditions.

The synthesis of novel derivatives also includes the functionalization of the methyl group. For example, photochemical benzylic bromination can be used to introduce further reactivity at the methyl position. The development of methods for α-arylation of the methyl group, potentially via dienolate intermediates, presents another avenue for creating complex diaryl acetic acid derivatives from precursors like 2-Bromo-3-chlorotoluene. acs.org Research into synthesizing sterically hindered or electronically distinct derivatives, such as multi-halogenated alkenes or phenanthrene-based structures, will expand the library of available compounds for applications in materials science and medicinal chemistry. beilstein-journals.orgmdpi.com

A significant area of interest is the synthesis of radiolabelled toluene derivatives for applications like Positron Emission Tomography (PET). researchgate.net The Suzuki coupling has proven to be a robust method for introducing C-11 labeled methyl groups onto aromatic rings, offering a pathway to synthesize radiolabeled versions of this compound derivatives. researchgate.net

Development of Sustainable and Green Chemistry Approaches for Production

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. kahedu.edu.intandfonline.com The production of this compound and its derivatives is an area ripe for the application of these principles.

Key goals of green chemistry include maximizing atom economy, using safer solvents, and employing catalytic rather than stoichiometric reagents. kahedu.edu.in Future research will focus on replacing traditional, often hazardous, solvents with greener alternatives or developing solvent-free reaction conditions. tandfonline.compreprints.org The use of renewable energy sources, such as microwave irradiation or concentrated solar radiation, can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.comnih.gov

The development of environmentally benign catalysts is another crucial aspect. Natural catalysts, like lemon juice, or solid acid catalysts, such as p-toluenesulfonic acid, are being explored as replacements for corrosive and toxic liquid acids. preprints.orgnih.gov For the synthesis of this compound itself, traditional methods often involve diazotization of toluidine derivatives, which can generate significant waste. chemicalbook.com Future methodologies may focus on direct halogenation routes using safer halogenating agents and recyclable catalysts. Biocatalysis, using enzymes or whole-cell systems, offers a promising, environmentally friendly alternative for synthesizing complex aromatic compounds under mild conditions, a strategy that could be adapted for producing derivatives of this compound. researchgate.net

Life cycle assessment (LCA) is becoming an important tool to evaluate the environmental impact of chemical processes. rsc.org Applying LCA to the synthesis of this compound and its derivatives will help identify areas for improvement, such as optimizing catalyst recycling and choosing less impactful starting materials. rsc.org

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical synthesis, capable of predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. beilstein-journals.orgneurips.cc These data-driven approaches are set to accelerate the discovery and development of derivatives of this compound.

ML models can be trained on large reaction databases to predict the products of chemical reactions with high accuracy. nips.ccmi-6.co.jp Template-free models, which use deep learning architectures like Graph Neural Networks (GNNs) or Transformers, can learn the underlying patterns of chemical reactivity without relying on predefined reaction rules. mi-6.co.jp This allows them to predict novel reactions and can be applied to explore the vast chemical space accessible from this compound. mi-6.co.jp For instance, an AI system could predict the most likely site of reaction (C-Br vs. C-Cl vs. C-H) under a given set of catalytic conditions.

Exploration of Novel Catalytic Systems for Functionalization

Catalysis is central to the selective functionalization of haloaromatics like this compound. Future research will continue to push the boundaries of catalyst design to achieve unprecedented levels of efficiency and selectivity.

Palladium and nickel complexes remain the workhorses for cross-coupling reactions. google.com The development of new ligands is a key area of research. Ligands like BINAP or Xantphos can significantly influence the activity and selectivity of the metal center, enabling challenging couplings, such as the amination of aryl chlorides or the α-arylation of acetic acids. acs.orgacs.org The creation of single-component, well-defined pre-catalysts also improves reaction reproducibility and activity. acs.org

Heterogeneous catalysts, where the catalyst is immobilized on a support like graphene oxide, offer advantages in terms of separation and reusability, contributing to greener and more cost-effective processes. rsc.org Research into developing robust and highly active heterogeneous catalysts for coupling reactions of this compound is a promising direction. rsc.org

Photoredox catalysis is an emerging field that uses light energy to drive chemical reactions under mild conditions. nih.gov This approach can generate highly reactive radical intermediates. For example, combining nickel catalysis with photoredox catalysis can enable the catalytic generation of chlorine radicals from aryl chlorides, which can then participate in C(sp³)–H functionalization reactions. nih.gov This opens up the possibility of coupling the aromatic ring of this compound with unactivated C-H bonds in other molecules. nih.gov The exploration of palladacycles as catalytic intermediates also provides new pathways for regioselective C-H activation and functionalization of aromatic systems. researchgate.net

In Situ Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. In situ spectroscopic techniques, which monitor reactions in real-time without disturbing the system, are invaluable tools for gaining these mechanistic insights. spectroscopyonline.com

Techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can track the concentration of reactants, products, and even transient intermediates as a reaction progresses. spectroscopyonline.comfrontiersin.org For example, Attenuated Total Reflectance (ATR) IR spectroscopy is highly effective for monitoring changes in chemical bonding on a catalyst's surface during a reaction. frontiersin.org This could be used to observe the oxidative addition of this compound to a palladium catalyst and the subsequent steps in a cross-coupling cycle.

For studying electrochemical reactions, techniques like on-chip electrical transport spectroscopy are being developed to probe the surface states of nanocatalysts with high sensitivity. nih.gov X-ray absorption spectroscopy (XAS) can provide information about the oxidation state and coordination environment of a metal catalyst during the catalytic cycle. frontiersin.org Applying these advanced in situ and operando (in situ under actual operating conditions) techniques to the reactions of this compound will allow researchers to build a detailed picture of the reaction pathways. nih.gov This knowledge can then be used to rationally design more efficient catalysts and reaction conditions, moving beyond empirical screening and towards a more predictive science.

常见问题

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-chlorotoluene with high purity?

- Methodological Answer : The compound can be synthesized via halogenation of toluene derivatives. A common approach involves bromination of 3-chlorotoluene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (40–60°C). Post-synthesis purification is achieved via fractional distillation or recrystallization using ethanol/water mixtures. Purity (>95%) is verified via GC-MS or HPLC .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : H NMR (δ 2.35 ppm for methyl group; aromatic protons at δ 6.8–7.5 ppm) and C NMR (distinct peaks for Br/Cl-substituted carbons).

- Mass Spectrometry : Molecular ion peak at m/z 205.47 (C₇H₆BrCl) with fragmentation patterns matching halogen loss.

- Elemental Analysis : Confirms C, H, Br, and Cl ratios within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to toxicity and potential skin/eye irritation.

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- Dispose via licensed waste management services compliant with EPA/DOT regulations (UN2811, Class 6.1) .

Advanced Research Questions

Q. How does the regioselectivity of electrophilic substitution vary between this compound and its structural analogs?

- Methodological Answer : Regioselectivity is influenced by halogen electronic effects. For example:

- In this compound, the bromine atom (strong electron-withdrawing group) directs incoming electrophiles to the para position relative to itself, while chlorine (moderate EWG) influences meta substitution.

- Comparative studies with analogs (e.g., 3-Bromo-2,5-dichlorotoluene) reveal steric and electronic trade-offs using DFT calculations to model charge distribution .

Q. How can contradictory NMR data for this compound in different solvents be resolved?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) may obscure aromatic proton signals. To resolve contradictions:

- Use deuterated solvents with low polarity (e.g., CDCl₃) to minimize solvation effects.

- Employ 2D NMR (COSY, HSQC) to assign overlapping signals.

- Cross-validate with computational NMR predictions (e.g., ACD/Labs or Gaussian software) .

Q. What methodologies assess the environmental persistence of this compound in aqueous systems?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation kinetics at pH 5–9 (25–50°C) via UV-Vis spectroscopy.

- Photolysis : Expose to UV light (254 nm) and track byproduct formation using LC-QTOF-MS.

- Biodegradation : Use OECD 301F tests with activated sludge to evaluate microbial breakdown efficiency .

Q. How does this compound interact with cytochrome P450 enzymes in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Incubate with human liver microsomes and CYP450 isoforms (e.g., CYP3A4, CYP2D6). Measure activity loss via fluorescent substrates (e.g., 7-benzyloxyquinoline).

- Metabolic Profiling : Identify metabolites using UPLC-MS/MS. Bromine and chlorine substituents often slow metabolism, increasing half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。